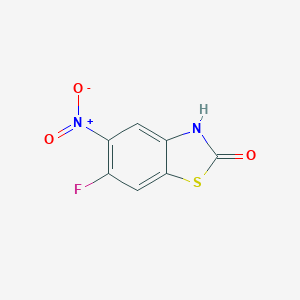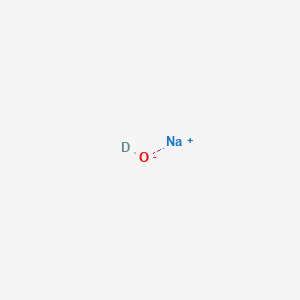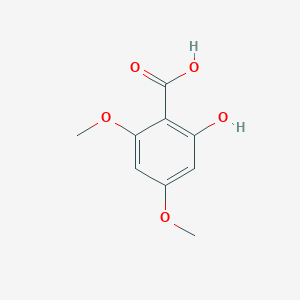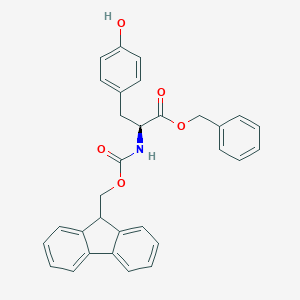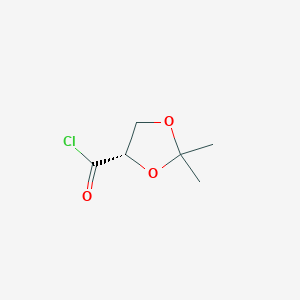
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride is a chemical compound that is used in various scientific research applications. It is a carbonyl chloride derivative of 2,2-dimethyl-1,3-dioxolane-4-methanol, and is commonly referred to as DMC chloride.
Aplicaciones Científicas De Investigación
DMC chloride has a variety of scientific research applications, including as a reagent in organic synthesis, as a coupling agent for peptide synthesis, and as a protecting group for alcohols and amines. It is also used in the production of pharmaceutical intermediates, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of DMC chloride involves the formation of a covalent bond between the carbonyl chloride group and a nucleophile, such as an alcohol or amine. This reaction results in the formation of an intermediate that can be further manipulated to produce a desired product.
Efectos Bioquímicos Y Fisiológicos
DMC chloride is not intended for use in drug development and does not have any known biochemical or physiological effects. However, it is important to handle this compound with care, as it is highly reactive and can cause harm if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMC chloride in lab experiments is its high reactivity, which allows for efficient reactions and high yields. However, its reactivity can also be a limitation, as it requires careful handling and can react with unintended substrates. Additionally, DMC chloride is not suitable for use in drug development due to its potential toxicity and lack of specificity.
Direcciones Futuras
For research involving DMC chloride could include the development of new applications for this compound, such as in the production of novel materials or in the synthesis of complex organic molecules. Additionally, researchers may explore alternative synthesis methods or modifications to the existing synthesis method to improve efficiency and reduce waste. Further studies may also investigate the potential toxicity of DMC chloride and ways to mitigate any harmful effects.
Métodos De Síntesis
DMC chloride is synthesized by reacting DMC with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine. The reaction produces DMC chloride and sulfur dioxide gas. The resulting product is a colorless liquid that is highly reactive and requires careful handling.
Propiedades
Número CAS |
116561-26-3 |
|---|---|
Nombre del producto |
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride |
Fórmula molecular |
C6H9ClO3 |
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3/t4-/m0/s1 |
Clave InChI |
LFLHAXOMFLJNJK-BYPYZUCNSA-N |
SMILES isomérico |
CC1(OC[C@H](O1)C(=O)Cl)C |
SMILES |
CC1(OCC(O1)C(=O)Cl)C |
SMILES canónico |
CC1(OCC(O1)C(=O)Cl)C |
Sinónimos |
1,3-Dioxolane-4-carbonyl chloride, 2,2-dimethyl-, (4S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



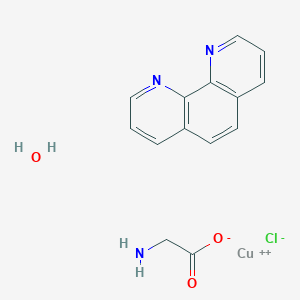
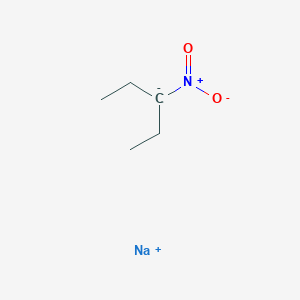

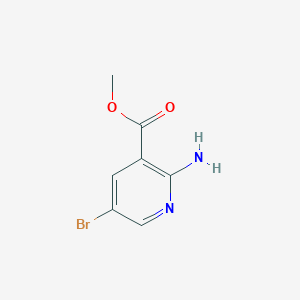
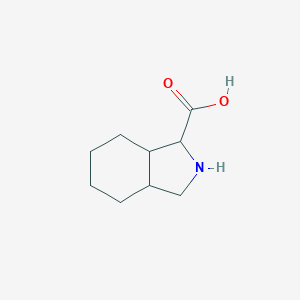
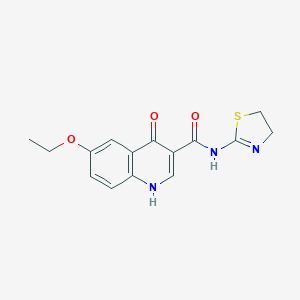
![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
